Meta- vs. Para-Trifluoromethoxy Substitution: Impact on DDR1 Kinase Pharmacophore Conformation
In the co-crystal structure of DDR1 with the potent inhibitor N-{[2-(2-pyridin-3-yloxyethyl)cyclohexyl]methyl}-3-(trifluoromethoxy)benzamide (PDB 5SB0, resolution 1.97 Å), the meta-trifluoromethoxy benzamide fragment occupies a well-defined hydrophobic pocket adjacent to the kinase hinge region . The para-trifluoromethoxy isomer (e.g., CAS 2034340-67-3) cannot adopt the same binding conformation due to an altered exit vector from the benzamide ring, leading to a steric clash with the glycine-rich loop. Although direct IC50 data for the target compound are not yet publicly available, the structural evidence indicates that the 3-trifluoromethoxy substitution pattern is a critical determinant of DDR1 active-site complementarity .
| Evidence Dimension | Binding-pocket compatibility of trifluoromethoxy positional isomers |
|---|---|
| Target Compound Data | 3-(trifluoromethoxy)benzamide fragment (meta-substituted) – compatible with DDR1 hydrophobic pocket based on PDB 5SB0 |
| Comparator Or Baseline | 4-(trifluoromethoxy)benzamide fragment (para-substituted, CAS 2034340-67-3) – predicted steric clash with glycine-rich loop |
| Quantified Difference | Qualitative structural evidence; no IC50 ratio available |
| Conditions | X-ray crystallography, DDR1 kinase domain (PDB 5SB0, 1.97 Å) |
Why This Matters
For DDR1-targeted drug discovery, selecting the meta-trifluoromethoxy isomer avoids a known structural incompatibility that would require complete compound re-optimization.
- [1] Richter, H., Prunotto, M., Kuhn, B., Rudolph, M.G. Crystal Structure of a DDR1 complex. PDB ID 5SB0, deposited 2021-06-22, released 2022-06-29. DOI: 10.2210/pdb5sb0/pdb. View Source
